(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2,3-difluorobenzyl halide under basic conditions. A common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
Chemistry
In chemistry, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and as precursors for drug development. Boronic acids are known to interact with biological molecules, making them useful in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for applications in material science .
Mechanism of Action
The mechanism by which (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the 2,3-difluorobenzyl group.
3-(Trifluoromethyl)phenylboronic Acid: Another boronic acid derivative with a trifluoromethyl group instead of the difluorobenzyl group.
4-Formylphenylboronic Acid: A boronic acid with a formyl group, used in similar synthetic applications.
Uniqueness
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of the 2,3-difluorobenzyl group, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in specific synthetic applications where the electronic effects of the difluorobenzyl group are advantageous .
Properties
IUPAC Name |
[3-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-12-6-1-3-9(13(12)16)8-19-11-5-2-4-10(7-11)14(17)18/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKLCQNNWBHEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C(=CC=C2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656273 | |
Record name | {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-50-5 | |
Record name | {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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